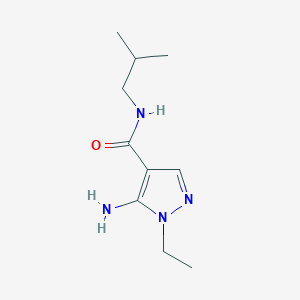

5-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide

Beschreibung

5-Amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by:

- 1-position substitution: An ethyl group, which may influence conformational stability and steric interactions.

- 5-position substitution: A primary amino group (-NH₂), enabling hydrogen bonding and polar interactions.

Eigenschaften

Molekularformel |

C10H18N4O |

|---|---|

Molekulargewicht |

210.28 g/mol |

IUPAC-Name |

5-amino-1-ethyl-N-(2-methylpropyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C10H18N4O/c1-4-14-9(11)8(6-13-14)10(15)12-5-7(2)3/h6-7H,4-5,11H2,1-3H3,(H,12,15) |

InChI-Schlüssel |

ORTWVFLVIHANIO-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=C(C=N1)C(=O)NCC(C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of Substituents: The ethyl and 2-methylpropyl groups can be introduced through alkylation reactions. This involves the reaction of the pyrazole intermediate with appropriate alkyl halides in the presence of a base.

Amination and Carboxamide Formation: The amino group can be introduced through nucleophilic substitution reactions, while the carboxamide group can be formed through the reaction of the corresponding carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Aminogruppe, was zur Bildung von Nitroso- oder Nitroderivaten führt.

Reduktion: Reduktionsreaktionen können die Carboxamidgruppe in ein Amin oder einen Alkohol umwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen die Amino- oder Carboxamidgruppen durch andere funktionelle Gruppen ersetzt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, Kaliumpermanganat und Salpetersäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide, Acylchloride und Sulfonylchloride werden üblicherweise in Substitutionsreaktionen verwendet.

Wichtigste gebildete Produkte

Oxidation: Nitroso- oder Nitroderivate.

Reduktion: Amine oder Alkohole.

Substitution: Verschiedene substituierte Pyrazolderivate.

Wissenschaftliche Forschungsanwendungen

Research has indicated that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have demonstrated that compounds structurally related to pyrazoles exhibit moderate antimicrobial properties. For instance, derivatives tested against various bacterial strains showed minimum inhibitory concentrations (MIC) ranging from 250 μg/mL, indicating potential use as antibacterial agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

- p38 MAPK Inhibition : Exhibited IC50 values in the nanomolar range, indicating strong inhibitory effects on the p38 MAPK pathway, which is crucial in inflammatory responses .

- Epoxide Hydrolase Inhibition : Some derivatives have shown promising inhibitory activity against soluble epoxide hydrolase (sEH), with values ranging from 16.2 to 50.2 nmol/L .

Potential Therapeutic Applications

This compound is being explored for its potential therapeutic effects in treating diseases characterized by inflammation and microbial infections. Its unique structure enhances solubility and reactivity, making it a suitable candidate for drug development.

Case Studies and Research Findings

Several studies have explored the applications of 5-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide in various fields:

- Antimicrobial Studies : A study published in the Tropical Journal of Pharmaceutical Research evaluated the antimicrobial efficacy of pyrazole derivatives against Staphylococcus aureus and Escherichia coli, revealing promising results for compounds similar to this compound .

- Inflammation Research : Research highlighted the compound's potential as an anti-inflammatory agent through its action on the p38 MAPK pathway, suggesting applications in treating chronic inflammatory diseases .

- Drug Development : The unique structural features of this compound make it a candidate for further development into pharmaceuticals targeting specific diseases, particularly those involving microbial resistance or inflammatory processes .

Wirkmechanismus

The mechanism of action of 5-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The amino and carboxamide groups can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyrazole-4-carboxamide derivatives:

Key Findings from Structural Comparisons

1-Position Substitution :

- The ethyl group in the target compound may enhance metabolic stability compared to unsubstituted 1H-pyrazoles in analogs .

4-Position Substitution: The isobutyl group in the target compound is less polar than the aromatic (phenyl, 4-methylphenyl) or morpholino-containing substituents in analogs.

5-Position Substitution: The primary amino group in the target compound contrasts with the bulkier (indol-3-yl)methyleneamino or arylideneamino groups in analogs. These larger substituents in analogs likely enhance π-π stacking with biological targets, contributing to their antitumor activity .

Implications for Further Research

The target compound’s unique combination of ethyl (1-position), isobutyl (4-position), and amino (5-position) groups suggests a distinct pharmacological profile. Future studies should explore:

- Synthesis and Screening: Direct evaluation of antitumor, antimicrobial, or novel activities.

- Structure-Activity Relationship (SAR) : Systematic modification of substituents to optimize potency and selectivity.

- Computational Modeling : Docking studies to predict interactions with biological targets (e.g., kinases, microbial enzymes).

Biologische Aktivität

5-Amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is part of a larger class of aminopyrazoles, which have been extensively studied for their therapeutic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is with a molecular weight of 210.28 g/mol. Its structure includes an amino group, an ethyl group, and an N-(2-methylpropyl) substituent, which contribute to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H18N4O |

| Molecular Weight | 210.28 g/mol |

| CAS Number | 2171315-46-9 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The compound has shown promising results as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a critical role in various cancers.

Key Mechanisms:

- FGFR Inhibition : The compound acts as a covalent inhibitor targeting both wild-type and mutant FGFRs, demonstrating nanomolar potency against various cancer cell lines, including lung and gastric cancers .

- Antioxidant Activity : The compound exhibits radical scavenging properties, which may contribute to its anti-inflammatory effects .

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, although further research is needed to elucidate these effects fully.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the pyrazole scaffold significantly influence the biological activity of derivatives. For instance:

- Substituent Variations : Altering the length and branching of alkyl groups can enhance potency against specific targets.

- Functional Group Modifications : The introduction of various functional groups has been shown to affect solubility and receptor binding affinity.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Research : A study demonstrated that derivatives of this compound exhibited significant anti-proliferative effects on cancer cell lines with IC50 values ranging from 19 to 73 nM against various FGFR-dependent tumors .

- Anthelmintic Activity : Research on related pyrazole derivatives indicated strong activity against parasitic nematodes, suggesting potential applications in treating parasitic infections .

- Antioxidant Studies : Investigations into the antioxidant properties revealed that certain derivatives could inhibit reactive oxygen species (ROS) production in human platelets, indicating their potential use in managing oxidative stress-related diseases .

Q & A

Q. What are the established synthetic routes for 5-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines, followed by functionalization of the pyrazole core. For example, the amino group at the 5-position can be reacted with acid anhydrides or chlorides to introduce carboxamide substituents . Key intermediates are characterized via IR, -NMR, and mass spectrometry, with purity confirmed by elemental analysis (e.g., ≤0.4% deviation for C, H, N) . Hydrolysis of ester intermediates under basic conditions (e.g., NaOH) yields carboxylic acid derivatives for further coupling .

Q. How is the structural integrity of this compound validated in experimental settings?

X-ray crystallography and spectral techniques (e.g., IR, NMR) are critical. For pyrazole derivatives, the NH stretching vibration in IR (3200–3400 cm) and -NMR signals for pyrazole protons (δ 6.5–8.0 ppm) confirm core stability. Computational studies, such as density functional theory (DFT), validate bond lengths and angles against experimental data . Crystallographic data for analogs, like 5-amino-1-(2-chloro-ethyl)-pyrazole-4-carbonitrile, reveal intermolecular hydrogen bonding patterns (N–H⋯N) that stabilize the lattice .

Q. What in vitro/in vivo models are used to assess its pharmacological activity?

Standard assays include:

- Analgesic activity : Tail-flick or hot-plate tests in rodents, with comparisons to ibuprofen or aspirin .

- Anti-inflammatory activity : Carrageenan-induced paw edema models, measuring edema reduction over 3–6 hours .

- Ulcerogenicity : Gastric lesion assessment in rats after 7-day administration at 30–100 mg/kg .

Dose-response curves (e.g., ED) and statistical methods (ANOVA) are used to evaluate significance .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while minimizing side products?

Statistical experimental design (e.g., factorial or response surface methodology) reduces trial-and-error approaches. For example, varying solvent polarity (ethanol vs. DMF), temperature (80–120°C), and catalyst loading (e.g., p-TsOH) can maximize yield. Quantum chemical calculations (e.g., transition state analysis) predict optimal pathways, while HPLC monitors impurity profiles (e.g., unreacted intermediates) .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions often arise from differences in assay protocols or substituent effects. Solutions include:

- Meta-analysis : Pooling data from multiple studies to identify trends (e.g., substituents at the 3-position enhancing anti-inflammatory activity) .

- Structure-activity relationship (SAR) modeling : Correlating electronic parameters (Hammett σ) or steric bulk with activity trends .

- Crystallographic validation : Ensuring active conformations match docking predictions (e.g., carboxamide orientation in enzyme pockets) .

Q. How can computational tools predict interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model binding to targets like cyclooxygenase (COX) or kinases. For pyrazole carboxamides, key interactions include:

Q. What advanced techniques elucidate degradation pathways or metabolite profiles?

- LC-MS/MS : Identifies major metabolites (e.g., hydroxylation at the ethyl group or N-dealkylation).

- Forced degradation studies : Exposure to heat, light, or acidic/basic conditions reveals stability limits (e.g., ester hydrolysis in acidic media) .

- Isotopic labeling : Tracks metabolic fate using - or -labeled analogs .

Methodological Considerations

Q. How are crystallographic data utilized to inform material science applications?

Crystal packing analysis (e.g., via Mercury software) identifies supramolecular interactions (e.g., π-π stacking, hydrogen bonds) critical for cocrystal or polymorph design. For example, the chloroethyl group in 5-amino-1-(2-chloro-ethyl)-pyrazole-4-carbonitrile forms Cl⋯N contacts (3.2 Å), influencing solubility and stability .

Q. What statistical frameworks ensure reproducibility in pharmacological studies?

- Power analysis : Determines sample size (e.g., n ≥ 6 for in vivo studies) to detect ≥30% effect sizes .

- Blinded protocols : Minimize bias in activity scoring.

- Replication across labs : Cross-validate EC values using standardized compound batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.